molecular formula C19H28N2O2 B247702 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane

Cat. No. B247702
M. Wt: 316.4 g/mol
InChI Key: KRBLHEGXRXTMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane, also known as BDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BDMPA belongs to the class of piperidine-based compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane is not fully understood. However, it is believed that 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in regulating mood and behavior. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane has also been shown to modulate the activity of ion channels and receptors in the brain, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane has also been shown to exhibit a wide range of biological activities, which makes it a versatile tool for studying the effects of various compounds on the brain. However, one of the limitations of using 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane. One potential area of research is the development of novel drugs based on the chemical structure of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane. Another area of research is the investigation of the mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane, which could provide insights into the underlying causes of various neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane in humans, which could pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for synthesizing 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane involves the reaction of piperidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 1-bromoheptane to yield the final product, 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane.

Scientific Research Applications

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]azepane

InChI

InChI=1S/C19H28N2O2/c1-2-4-10-21(9-3-1)17-7-11-20(12-8-17)14-16-5-6-18-19(13-16)23-15-22-18/h5-6,13,17H,1-4,7-12,14-15H2

InChI Key

KRBLHEGXRXTMOR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.